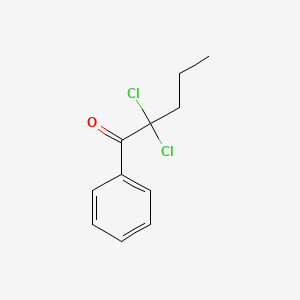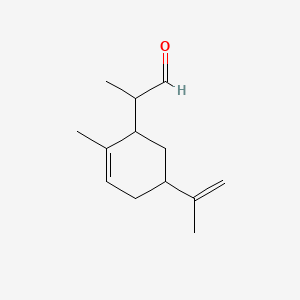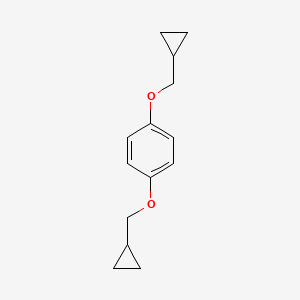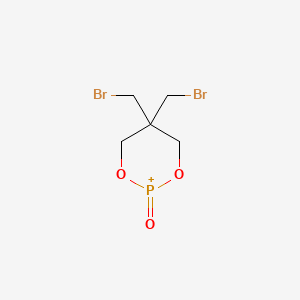
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium is a chemical compound known for its unique structure and reactivity It is a phosphorus-containing compound with two bromomethyl groups and a dioxaphosphinan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium typically involves the reaction of 2,2’-bis(bromomethyl)-1,3-propanediol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at temperatures ranging from 30°C to 40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The phosphorus center can participate in oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phosphinan derivatives, where the bromomethyl groups are replaced by nucleophiles.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions, leading to various oxidized or reduced phosphorus compounds.
Aplicaciones Científicas De Investigación
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphorus-containing compounds.
Material Science: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique reactivity and structural properties.
Chemical Sensing: Functionalized derivatives of this compound are employed in chemical sensors for detecting various analytes.
Biological Research:
Mecanismo De Acción
The mechanism of action of 5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium involves its reactivity with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The phosphorus center can undergo oxidation and reduction, altering its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane: This compound has a similar structure but includes a dimethylamino group, making it useful in fine organic synthesis and as a potential bactericidal agent.
5,5-Bis(bromomethyl)-2,2’-bipyridine: Another similar compound used in the synthesis of porous organic polymers and functionalized materials.
Uniqueness
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium is unique due to its phosphorus-containing dioxaphosphinan ring and the presence of two bromomethyl groups.
Propiedades
Número CAS |
66063-50-1 |
|---|---|
Fórmula molecular |
C5H8Br2O3P+ |
Peso molecular |
306.90 g/mol |
Nombre IUPAC |
5,5-bis(bromomethyl)-1,3,2-dioxaphosphinan-2-ium 2-oxide |
InChI |
InChI=1S/C5H8Br2O3P/c6-1-5(2-7)3-9-11(8)10-4-5/h1-4H2/q+1 |
Clave InChI |
IMSRKRAEAROBSA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO[P+](=O)O1)(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




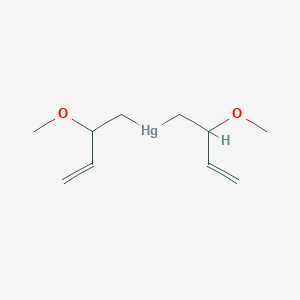

![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
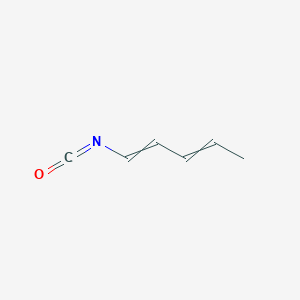
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)
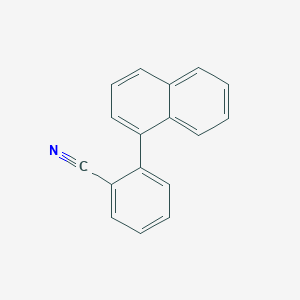

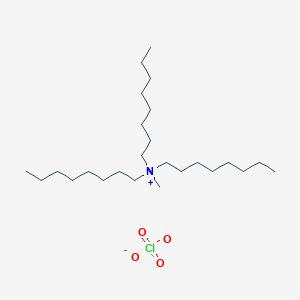
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
